1-(2-Ethylbutyl)hydrazine
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Overview
Description
1-(2-Ethylbutyl)hydrazine is an organic compound with the chemical formula C6H16N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)hydrazine can be synthesized through the reaction of 2-ethylbutylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows: [ \text{C}6\text{H}{15}\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}6\text{H}{16}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazines.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of amines or other reduced nitrogen compounds.
Substitution: Formation of substituted hydrazines or other derivatives.
Scientific Research Applications
1-(2-Ethylbutyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The nitrogen-nitrogen bond in hydrazines is relatively weak, making them reactive intermediates in many chemical processes. The compound can also form coordination complexes with metal ions, influencing its reactivity and applications.
Comparison with Similar Compounds
Hydrazine (N2H4): A simpler hydrazine with similar reactivity but different physical properties.
1,2-Dimethylhydrazine: Another hydrazine derivative with different substituents, affecting its reactivity and applications.
Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive than 1-(2-Ethylbutyl)hydrazine.
Uniqueness: this compound is unique due to its specific alkyl substituent, which influences its solubility, reactivity, and potential applications. Its structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70082-39-2 |
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Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-ethylbutylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-6(4-2)5-8-7/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
QGVQZJSYAIMPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNN |
Origin of Product |
United States |
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